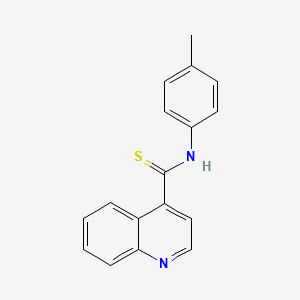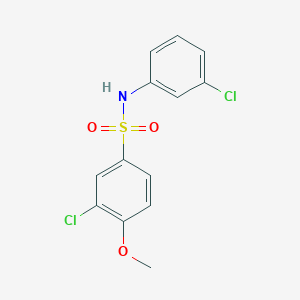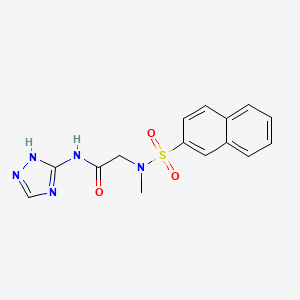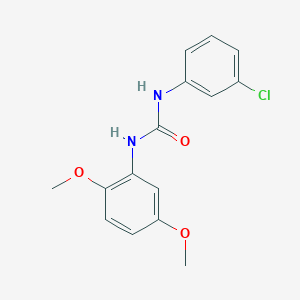
N-(4-methylphenyl)-4-quinolinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-4-quinolinecarbothioamide, also known as SMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for various biological and biochemical studies.
作用机制
N-(4-methylphenyl)-4-quinolinecarbothioamide inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding prevents the enzyme from performing its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can cause apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase IX. This compound has also been shown to reduce the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial for various inflammatory conditions.
实验室实验的优点和局限性
N-(4-methylphenyl)-4-quinolinecarbothioamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified. This compound is also relatively inexpensive, making it an attractive candidate for various studies. However, this compound has some limitations as well. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of N-(4-methylphenyl)-4-quinolinecarbothioamide. One potential direction is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, more research is needed to determine the potential side effects of this compound and its long-term effectiveness. Another potential direction is to investigate the anti-inflammatory effects of this compound. Further studies are needed to determine the mechanism of action of this compound in reducing inflammation and its potential applications in the treatment of various inflammatory conditions.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has potential applications in scientific research. Its unique structure and mechanism of action make it an attractive candidate for various biological and biochemical studies. Further research is needed to determine the full potential of this compound in cancer treatment and its anti-inflammatory effects.
合成方法
The synthesis of N-(4-methylphenyl)-4-quinolinecarbothioamide involves the reaction of 4-methylbenzenamine with 2-chloroquinoline-3-carbonyl chloride in the presence of sodium hydroxide. This reaction produces this compound as a yellow crystalline solid with a melting point of 158-160°C.
科学研究应用
N-(4-methylphenyl)-4-quinolinecarbothioamide has been extensively studied for its potential applications in scientific research. It is known to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for cancer treatment.
属性
IUPAC Name |
N-(4-methylphenyl)quinoline-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-12-6-8-13(9-7-12)19-17(20)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPTBOYWNKCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)

![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)

![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
